1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine
Overview
Description
Scientific Research Applications
Antidepressant and Anxiolytic Drug Development
Synthesis of Chlorinated Tetracyclic Compounds for Antidepressant Effect :Research by Karama et al. (2016) focused on the synthesis of chlorinated tetracyclic compounds as homologues of known anxiolytic and antidepressant drugs. The compounds showed significant reduction in immobility in mice, indicating potential antidepressant effects. This study exemplifies how structural analogs of the compound might be explored for therapeutic applications in mood disorders (Karama et al., 2016).
SERT Inhibitors with Potential Antidepressant Action :A study by Wunnava et al. (2023) designed and synthesized N-methylmethanamine derivatives as serotonin reuptake transporter (SERT) inhibitors, displaying in vitro and in vivo antidepressant activity. This research highlights the compound's structural framework's utility in developing new antidepressants (Wunnava et al., 2023).
Organic Light-Emitting Diode (OLED) Applications
- Homoleptic Cyclometalated Iridium Complexes for OLEDs :Tsuboyama et al. (2003) conducted a study on homoleptic cyclometalated iridium(III) complexes, showcasing their application in organic light-emitting diodes (OLEDs). This demonstrates the compound's potential utility in materials science, specifically in the development of OLED technology (Tsuboyama et al., 2003).
Electro-Optic Materials
- Layer-by-Layer Self-Assembled Pyrrole-Based Chromophores :Research by Facchetti et al. (2003) on heterocycle-based chromophores, including N-methylpyrrol-2-yl derivatives, for nonlinear optical/electro-optic applications, underscores the importance of such compounds in developing advanced materials with potential utility in optoelectronics (Facchetti et al., 2003).
Properties
IUPAC Name |
1-(5-cyclopropylthiophen-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-10-5-7-4-9(11-6-7)8-2-3-8/h4,6,8,10H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQXGNZETYRART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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